Fmoc-Glu-OAll
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Glu-OAll, also known as N-α-Fmoc-L-glutamic acid α-allyl ester, is primarily used in the field of peptide synthesis . It serves as an orthogonally-protected building block for the synthesis of head-to-tail cyclic peptides .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The α-allyl ester of this compound can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The compound plays a crucial role in the formation of cyclic peptides, which are important in various biological processes.
Result of Action
The result of this compound’s action is the successful synthesis of cyclic peptides . These peptides can have various molecular and cellular effects depending on their specific structure and function.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at a temperature between 2-30°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-Glu-OAll plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during peptide synthesis. The α-allyl ester of this compound can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins. The α-allyl ester of this compound can be selectively removed, facilitating the synthesis of complex peptide structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Glu-OAll is synthesized by reacting N-α-Fmoc-L-glutamic acid with allyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu-OAll undergoes various chemical reactions, including:
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) for allyl ester removal.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Scientific Research Applications
Fmoc-Glu-OAll is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of cyclic peptides and branched peptides due to its orthogonal protecting groups.
Medicine: It is used in the design of peptide drugs and diagnostic tools.
Industry: It is utilized in the production of peptide-based materials and hydrogels for various applications.
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427262 | |
Record name | Fmoc-Glu-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144120-54-7 | |
Record name | 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144120-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Glu-OAll | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc-Glu-OAll in solid-phase peptide synthesis?
A1: this compound offers several advantages in solid-phase peptide synthesis:
- Synthesis of Peptide-4-nitroanilides: It enables the efficient synthesis of peptide-4-nitroanilides, which are excellent substrates for studying proteases like Subtilisin Carlsberg. []
- Flexibility in Peptide Design: The temporary anchoring strategy allows the incorporation of amino acids lacking a side chain anchor, expanding the range of synthesizable peptides. []
- Preparation of Peptidyl-arylamides: Utilizing commercially available this compound simplifies the synthesis of diverse peptidyl-arylamides. []
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